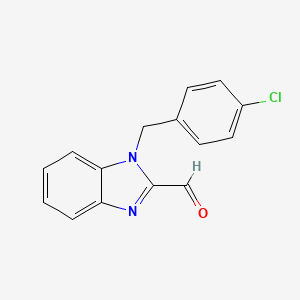

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJARYSVCFCLLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360199 | |

| Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-34-7 | |

| Record name | 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest within medicinal chemistry. Benzimidazole derivatives are recognized as a "privileged scaffold" due to their presence in numerous clinically significant drugs and their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The title compound, featuring an N-substituted benzyl group and a reactive aldehyde at the 2-position, represents a valuable synthon for the development of novel therapeutic agents.

This document offers a detailed, scientifically-grounded protocol for its synthesis, a thorough analysis of its structural characterization using modern spectroscopic techniques, and a discussion of its potential applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is most effectively achieved through a two-step process. This strategy involves the initial formation of the N-benzylated benzimidazole core, followed by the selective oxidation of a precursor to yield the target aldehyde. This approach ensures high yields and minimizes the formation of side products that can occur in one-pot condensation reactions involving reactive aldehydes.[5]

Step 1: Synthesis of [1-(4-Chlorobenzyl)-1H-benzoimidazol-2-yl]methanol

The foundational step is the N-alkylation of a pre-formed 2-(hydroxymethyl)benzimidazole derivative. An alternative and common starting point is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. For this synthesis, the reaction between N-(4-chlorobenzyl)benzene-1,2-diamine and glycolic acid is a logical and efficient pathway.

Causality Behind Experimental Choices:

-

Starting Materials: N-(4-chlorobenzyl)benzene-1,2-diamine is chosen to pre-install the required N-substituent, directing the cyclization and preventing the formation of isomeric products. Glycolic acid serves as the source for the C2-carbon and the attached hydroxymethyl group.

-

Reaction Conditions: The condensation is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or under reflux in an acidic medium like 4M HCl. The acid protonates the carbonyl group of glycolic acid, activating it for nucleophilic attack by the diamine, and facilitates the subsequent dehydrative cyclization to form the stable benzimidazole ring.[6]

Step 2: Oxidation to 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

The crucial second step is the selective oxidation of the primary alcohol synthesized in Step 1 to the corresponding aldehyde.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[5] Manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a heterogeneous reagent that selectively oxidizes allylic and benzylic alcohols, and in this case, the alcohol adjacent to the heterocyclic ring system. The solid nature of the reagent simplifies the work-up, as it can be removed by simple filtration.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal for this reaction. It solubilizes the starting material and product while being inert to the oxidizing agent.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of [1-(4-Chlorobenzyl)-1H-benzoimidazol-2-yl]methanol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-chlorobenzyl)benzene-1,2-diamine (10 mmol, 2.32 g) and glycolic acid (12 mmol, 0.91 g).

-

Acid Addition: Slowly add 4M hydrochloric acid (50 mL) to the flask while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Neutralization: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to afford the pure product.

Protocol 2.2: Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the [1-(4-chlorobenzyl)-1H-benzoimidazol-2-yl]methanol (5 mmol, 1.36 g) obtained from the previous step in dichloromethane (DCM, 100 mL).

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 25 mmol, 2.17 g) to the solution in portions.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and other solid residues. Wash the Celite® pad with additional DCM (2 x 20 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde.

Characterization and Data Analysis

The structure and purity of the synthesized 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde must be confirmed through a combination of spectroscopic methods. While specific experimental spectra for this exact molecule are not widely published, the expected data can be reliably predicted based on the analysis of closely related benzimidazole structures.[7][8][9]

Table 1: Predicted Spectroscopic Data for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8-10.0 ppm (s, 1H, -CHO); δ ~7.8-7.9 ppm (d, 1H, Ar-H); δ ~7.3-7.5 ppm (m, 5H, Ar-H); δ ~7.1-7.2 ppm (d, 2H, Ar-H); δ ~5.8 ppm (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 ppm (C=O); δ ~145-150 ppm (N-C=N); δ ~142 ppm, ~135 ppm, ~134 ppm, ~129 ppm, ~128 ppm, ~125 ppm, ~120 ppm, ~110 ppm (Ar-C); δ ~48 ppm (-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~3050-3100 (Ar C-H stretch); ~2850, ~2750 (Aldehyde C-H stretch); ~1690-1710 (C=O stretch); ~1590-1610 (C=N stretch) |

| Mass Spec. (ESI-MS) | m/z: 271.06 (M+H)⁺ for C₁₅H₁₁ClN₂O. Calculated: 270.72 |

Data Interpretation Logic:

-

¹H NMR: The most downfield signal will be the aldehyde proton, typically found around 9-10 ppm. The aromatic protons will appear in the 7-8 ppm region. The benzylic methylene protons (-CH₂-) will be a sharp singlet around 5.8 ppm, deshielded by the adjacent nitrogen and aromatic ring.[7][10]

-

¹³C NMR: The aldehyde carbonyl carbon is highly deshielded and will appear far downfield (~185 ppm). The carbon atom of the benzimidazole ring situated between the two nitrogens (C2) will also be significantly downfield.[9][11][12] The remaining aromatic carbons will resonate in the typical 110-145 ppm range. The benzylic carbon will be observed around 48 ppm.

-

FT-IR: The key diagnostic peaks are the strong carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹ and the characteristic C-H stretches of the aldehyde proton (Fermi doublets) around 2850 and 2750 cm⁻¹.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion peak [M+H]⁺ at m/z 271, confirming the molecular weight of 270.72 g/mol .[13]

The logical relationship for the characterization process is outlined in the diagram below.

Caption: Logical workflow for the structural characterization of the target compound.

Potential Applications and Future Directions

Benzimidazole-2-carbaldehyde derivatives are versatile intermediates in medicinal chemistry. The aldehyde functionality serves as a reactive handle for the synthesis of a wide array of other derivatives, such as:

-

Schiff Bases: Condensation with various amines can yield Schiff bases, a class of compounds known for their broad spectrum of biological activities.[8]

-

Hydrazones: Reaction with hydrazines can lead to the formation of hydrazones, which are also pharmacologically important scaffolds.

-

Oximes and other derivatives: The aldehyde can be converted into oximes, alcohols (via reduction), or carboxylic acids (via oxidation), further expanding the chemical diversity for drug discovery programs.

Given the established importance of the benzimidazole nucleus in antimicrobial and anticancer research, 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is a promising starting material for the development of new therapeutic agents.[3][4][14] Future research should focus on synthesizing a library of derivatives from this core structure and evaluating their biological activities through in-vitro and in-vivo assays.

References

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Bioorganic Chemistry, 71, 145-157. Available at: [Link]

-

Arora, G., & Kumar, A. (2018). Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. Journal of Molecular Structure, 1165, 347-356. Available at: [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. Available at: [Link]

-

Elguero, J., Jagerovic, N., & Silva, A. M. S. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1698-1707. Available at: [Link]

-

Gomha, S. M., Abdel-aziz, M. M., & Abdel-khalik, M. M. (2018). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2018(4), M1018. Available at: [Link]

-

Kamal, A., Reddy, T. S., & Sreekanth, K. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34695-34725. Available at: [Link]

-

Le, T. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22939-22952. Available at: [Link]

-

Nale, D. B., & Bhanage, B. M. (2015). N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives by Using Zinc Catalysts. Synlett, 26(20), 2831-2834. Available at: [Link]

-

Singh, S., & Tilvi, S. (2019). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 12(8), 4905-4933. Available at: [Link]

-

Bauchat, P., Le Guen, Y., & El Kihel, A. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 141-145. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Reaction Abstracts. Available at: [Link]

-

Li, H., et al. (2023). Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. Industrial & Engineering Chemistry Research, 62(42), 17359-17371. Available at: [Link]

-

Bouchet, P., Le Guen, Y., & El Kihel, A. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 141-145. Available at: [Link]

-

Elguero, J., Jagerovic, N., & Silva, A. M. S. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1698–1707. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsm.com [ijpsm.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. 1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | 537010-34-7 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Introduction

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including antimicrobial, antiviral, and anticancer properties[1]. The functionalization at the N-1 position with a 4-chlorobenzyl group and the presence of a carbaldehyde at the C-2 position make this molecule a versatile intermediate for the synthesis of more complex drug candidates. A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for guiding further synthetic modifications.

This technical guide provides an in-depth analysis of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from closely related structures found in the scientific literature.

Molecular Structure and Physicochemical Properties

A clear depiction of the molecular structure is the foundation for all spectroscopic interpretation.

Figure 1: Molecular Structure of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 537010-34-7 | |

| Molecular Formula | C₁₅H₁₁ClN₂O | |

| Molecular Weight | 270.72 g/mol | |

| Physical Form | Solid |

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

-

Expected Molecular Ion Peak: For 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, the molecular ion peak [M]⁺ should be observed at an m/z of approximately 270.72. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected. There will be a prominent peak for the [M]⁺ ion containing ³⁵Cl at m/z ~270 and a smaller peak for the [M+2]⁺ ion containing ³⁷Cl at m/z ~272, with an intensity ratio of roughly 3:1.

-

Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. The most probable fragmentation is the cleavage of the benzylic C-N bond, which is typically weak.

Figure 2: Plausible mass fragmentation pathway.

Table 2: Expected Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 270/272 | [C₁₅H₁₁ClN₂O]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 145 | [C₈H₅N₂O]⁺ | Loss of the 4-chlorobenzyl radical. |

| 125/127 | [C₇H₆Cl]⁺ | Formation of the 4-chlorobenzyl cation. |

| 117 | [C₇H₅N₂]⁺ | Loss of carbon monoxide from the m/z 145 fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

-

Key Functional Group Regions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aromatic): Multiple weak to medium bands are anticipated above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the benzimidazole and chlorobenzyl aromatic rings.

-

C-H Stretch (Aliphatic): Stretching vibrations for the benzylic -CH₂- group are expected around 2850-2960 cm⁻¹.

-

C=N and C=C Stretches (Aromatic): A series of medium to strong bands in the 1450-1620 cm⁻¹ region will be present, arising from the C=N and C=C stretching vibrations within the fused benzimidazole ring system.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 700-800 cm⁻¹, corresponding to the C-Cl bond of the chlorobenzyl group.

-

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2920, ~2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| ~1695 | Strong | C=O Stretch (Aldehyde) |

| ~1610, ~1500, ~1450 | Medium-Strong | C=N and C=C Ring Stretches |

| ~750 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.5-10.5 ppm. This is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Benzimidazole Ring): The four protons on the benzimidazole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment, but a complex multiplet is expected.

-

Aromatic Protons (4-Chlorobenzyl Ring): The four protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected around δ 5.5-6.0 ppm. The deshielding is due to the adjacent nitrogen atom and the aromatic ring.

Table 4: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde H |

| ~7.8-7.2 | m | 8H | Aromatic H's (Benzimidazole & Chlorobenzyl) |

| ~5.7 | s | 2H | Benzylic CH₂ |

The carbon NMR spectrum will provide a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon will be the most downfield signal, expected in the range of δ 185-195 ppm.

-

Aromatic Carbons: The aromatic carbons of both the benzimidazole and chlorobenzyl rings will appear in the region of δ 110-150 ppm. The carbon attached to the chlorine atom will be shifted downfield.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear in the range of δ 45-55 ppm.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde C=O |

| ~145-110 | Aromatic and Imidazole Carbons |

| ~50 | Benzylic CH₂ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde.

Workflow for Spectroscopic Analysis

Figure 3: General workflow for spectroscopic analysis.

1. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared for ESI. For EI, a solid probe may be used.

-

Rationale: ESI is a soft ionization technique that is excellent for determining the molecular weight with minimal fragmentation. EI is a higher-energy technique that induces fragmentation, providing valuable structural information.

2. Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Rationale: ATR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples with minimal sample preparation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a reference point for the chemical shift scale.

Conclusion

The structural elucidation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is reliably achieved through a combination of mass spectrometry, IR, and NMR spectroscopy. The molecular ion peak in the mass spectrum confirms the molecular weight, while the fragmentation pattern provides evidence for the key structural motifs. IR spectroscopy verifies the presence of the characteristic aldehyde and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure. The data presented in this guide serve as a valuable reference for researchers working with this compound and its derivatives.

References

-

MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available at: [Link]

-

The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

Chemical Reviews. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole. Available at: [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

-

Semantic Scholar. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Available at: [Link]

-

PubMed Central. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Available at: [Link]

-

PubMed Central. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Available at: [Link]

-

PubMed Central. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. Available at: [Link]

-

Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

-

Chem-Impex. 1-Allyl-1H-benzimidazole-2-carbaldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 537010-34-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 537010-34-7, 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde. While specific biological activity data for this particular molecule is not extensively documented in publicly accessible literature, its structural features, belonging to the benzimidazole class, position it as a compound of significant interest for synthetic and medicinal chemistry. This guide will delve into its chemical structure, physicochemical properties, a probable synthetic pathway, and its potential applications as a versatile chemical intermediate in drug discovery and materials science.

Chemical Identity and Structural Elucidation

1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and imidazole ring system, forming the benzimidazole scaffold. This core is substituted at two key positions: a 4-chlorobenzyl group is attached to one of the nitrogen atoms of the imidazole ring, and a carbaldehyde (aldehyde) group is present at the 2-position of the benzimidazole ring.

The presence of the benzimidazole core is noteworthy, as this moiety is a prominent pharmacophore found in a wide array of FDA-approved drugs and biologically active compounds. Its ability to mimic other biomolecules and participate in various biological interactions makes it a privileged scaffold in medicinal chemistry. The aldehyde functional group is a reactive handle that allows for a multitude of chemical transformations, making this compound a valuable building block for creating more complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 537010-34-7 | [1] |

| Chemical Name | 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde | [1] |

| Synonyms | 1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazole-2-carbaldehyde | [1] |

| Molecular Formula | C₁₅H₁₁ClN₂O | [1] |

| Molecular Weight | 270.72 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | DJARYSVCFCLLKW-UHFFFAOYSA-N |

Physicochemical Characteristics

Synthesis and Reaction Chemistry

The synthesis of 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde can be logically approached through a multi-step synthetic route, typical for N-substituted benzimidazole-2-carbaldehydes. The following proposed synthesis is based on established chemical principles for forming the benzimidazole scaffold and subsequent functionalization.

Proposed Synthetic Pathway

A plausible synthetic route involves two primary steps:

-

N-Alkylation of a Benzimidazole Precursor: This step involves the reaction of a suitable benzimidazole precursor, such as 1H-benzimidazole-2-carbaldehyde, with 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl halide.

-

Oxidative Cyclization: An alternative and common method for benzimidazole synthesis is the condensation of an o-phenylenediamine derivative with an appropriate aldehyde. In this case, N-(4-chlorobenzyl)benzene-1,2-diamine would be reacted with a glyoxal equivalent, followed by oxidation to yield the desired product.

Below is a more detailed, step-by-step hypothetical protocol for the N-alkylation route.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde.

Materials:

-

1H-benzimidazole-2-carbaldehyde

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzimidazole-2-carbaldehyde (1.0 equivalent) and the chosen anhydrous solvent (DMF or ACN).

-

Deprotonation: Add the base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.1 equivalents) portion-wise to the stirred solution at room temperature. If using NaH, caution is advised due to the evolution of hydrogen gas.

-

Alkylation: To the resulting mixture, add a solution of 4-chlorobenzyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde.

Diagram 1: Proposed Synthetic Workflow

Caption: A logical workflow for the synthesis of 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde.

Potential Applications in Research and Development

The true value of 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde for researchers lies in its potential as a versatile chemical intermediate. The benzimidazole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.

Diagram 2: The Central Role of the Benzimidazole Scaffold

Caption: The benzimidazole core is a key structural motif in various classes of therapeutic agents.

The aldehyde functionality at the 2-position of the benzimidazole ring opens up a vast landscape of possible chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in drug design to modulate solubility and target binding.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene-like structures or other conjugated systems.

-

Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

-

Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other heterocyclic systems.

Given these possibilities, 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde is a valuable starting material for generating libraries of novel benzimidazole derivatives for high-throughput screening in drug discovery programs. The 4-chlorobenzyl substituent can also be a key interaction motif with biological targets or can be further modified.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(4-Chlorobenzyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS 537010-34-7) is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While its own biological profile is not well-defined in the public domain, its structural components—the privileged benzimidazole scaffold and the reactive aldehyde group—make it an attractive starting point for the synthesis of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential utility in research and development, serving as a valuable resource for scientists in the field.

References

-

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. Sigma-Aldrich.

-

1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, 95% Purity. AA BLOCKS.

-

1-(4-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde. BLDpharm.

Sources

Preliminary Screening of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde Derivatives: A Technical Guide

This guide provides a comprehensive framework for the preliminary biological screening of novel 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust initial assessment of the antimicrobial, anticancer, and antioxidant potential of this class of compounds.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1][4]

The continued interest in benzimidazole derivatives stems from their demonstrated potential as antimicrobial, anticancer, and antioxidant agents.[4][5][6] The derivatization of the benzimidazole core, particularly at the N-1 and C-2 positions, allows for the fine-tuning of its biological activity. The subject of this guide, 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, serves as a key intermediate for the synthesis of a library of derivatives, each with the potential for unique biological properties. The 4-chlorobenzyl group at the N-1 position and the reactive carbaldehyde at the C-2 position offer versatile points for chemical modification.

This guide will first outline a plausible synthetic route for the core scaffold and its derivatives. Subsequently, it will provide detailed, step-by-step protocols for the preliminary in vitro screening of these compounds for antimicrobial, anticancer, and antioxidant activities. The rationale behind the choice of assays and the interpretation of the generated data will be discussed to provide a comprehensive understanding of the screening process.

Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde and its Derivatives

The synthesis of the target compounds can be approached in a multi-step process, beginning with the formation of the benzimidazole ring, followed by N-alkylation and functionalization at the C-2 position.

Plausible Synthetic Pathway

A logical synthetic route would involve the initial synthesis of 2-substituted benzimidazole, followed by N-alkylation with 4-chlorobenzyl chloride.

Caption: Plausible synthetic route for the target compound and its derivatives.

Experimental Protocol: General Procedure for Synthesis

-

Synthesis of 1H-benzimidazole-2-carbaldehyde:

-

In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.

-

Add an equimolar amount of glyoxylic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-benzimidazole-2-carbaldehyde.

-

-

Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde:

-

To a solution of 1H-benzimidazole-2-carbaldehyde in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chlorobenzyl chloride dropwise to the reaction mixture.

-

Continue stirring at room temperature or slightly elevated temperature (50-60 °C) for 8-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of Derivatives:

-

The aldehyde functional group of the core compound is a versatile handle for synthesizing a library of derivatives. For example, condensation with various primary amines can yield Schiff bases, while reaction with hydrazides can produce hydrazones.[7]

-

Part 1: Preliminary Antimicrobial Screening

Benzimidazole derivatives are known to possess significant antimicrobial properties.[6] A preliminary screening against a panel of pathogenic bacteria and fungi can provide valuable insights into their potential as anti-infective agents. The Kirby-Bauer disk diffusion method is a widely used qualitative screening assay, while the broth microdilution method is used to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial Screening Workflow

Caption: Workflow for the preliminary antimicrobial screening of benzimidazole derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay[2][8]

-

Preparation of Inoculum:

-

Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.

-

-

Application of Disks:

-

Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compounds onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) and a negative control (a disk with the solvent used to dissolve the compounds, e.g., DMSO).

-

-

Incubation:

-

Invert the plates and incubate at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.[8]

-

-

Data Collection and Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition generally indicates greater antimicrobial activity.

-

Data Presentation: Antimicrobial Activity

| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Core Scaffold | 100 | |||

| Derivative 1 | 100 | |||

| Derivative 2 | 100 | |||

| Ciprofloxacin | 5 | N/A | ||

| Fluconazole | 25 | N/A | N/A | |

| DMSO | - | 0 | 0 | 0 |

Part 2: Preliminary Anticancer Screening

Many benzimidazole-based compounds have demonstrated potent anticancer activity by interfering with key cellular processes in cancer cells.[9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary screening of cytotoxic and anti-proliferative agents.[1]

Proposed Anticancer Mechanism of Action

Benzimidazole derivatives can exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death).[11] This can be triggered via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity[15][16]

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium.

-

Harvest cells in the exponential growth phase and determine the cell count and viability.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity Data (IC50 Values)

| Compound ID | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. A549 Cells |

| Core Scaffold | ||

| Derivative 1 | ||

| Derivative 2 | ||

| Doxorubicin (Control) |

Part 3: Preliminary Antioxidant Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species (ROS).[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method for the preliminary screening of the antioxidant potential of novel compounds.[13][14]

Antioxidant Screening Workflow

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay[17][19]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

-

Prepare a series of dilutions of the test compounds in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (discoloration from purple to yellow).

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation: Antioxidant Activity (IC50 Values)

| Compound ID | DPPH Radical Scavenging IC50 (µM) |

| Core Scaffold | |

| Derivative 1 | |

| Derivative 2 | |

| Ascorbic Acid (Control) |

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the preliminary biological screening of novel 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde derivatives. The described protocols for antimicrobial, anticancer, and antioxidant assays provide a solid foundation for identifying promising lead compounds.

The preliminary screening data, presented in a clear and quantitative manner, will enable researchers to:

-

Identify derivatives with significant biological activity in one or more of the tested areas.

-

Establish initial structure-activity relationships (SAR) to guide the design and synthesis of more potent and selective analogs.

-

Prioritize compounds for further, more detailed investigations, including mechanism of action studies, in vivo efficacy testing, and toxicity profiling.

The versatility of the benzimidazole scaffold, coupled with a systematic screening cascade, offers a powerful strategy in the quest for novel therapeutic agents to address unmet medical needs.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. Retrieved January 17, 2026, from [Link]

-

Broad mechanisms of action of benzimidazoles as anticancer agents... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. Retrieved January 17, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Biotech Res Asia. Retrieved January 17, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 17, 2026, from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 17, 2026, from [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 17, 2026, from [Link]

-

Synthesis and antioxidant properties of novel benzimidazole derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. Retrieved January 17, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 17, 2026, from [Link]

-

Benzimidazole: A short review of their antimicrobial activities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 17, 2026, from [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). Retrieved January 17, 2026, from [Link]

-

Antioxidant properties of benzimidazoles. (n.d.). Retrieved January 17, 2026, from [Link]

-

DPPH Assay Procedure Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. mdpi.com [mdpi.com]

In Silico Prediction of Bioactivity for 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde: A Technical Guide

Abstract

In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of a specific small molecule, 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde . The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various molecules with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools. We will walk through a complete computational workflow, from initial molecule preparation to molecular docking, pharmacophore modeling, and pharmacokinetic property prediction, to build a hypothetical bioactivity profile for this compound.

Introduction: The Rationale for a Computational Approach

The Benzimidazole Scaffold: A Foundation of Bioactivity

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents.[3] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. This has led to the development of numerous drugs and clinical candidates exhibiting a broad spectrum of pharmacological activities, such as antimicrobial, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2] The versatility of the benzimidazole core makes any novel, uncharacterized derivative, such as 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, an intriguing subject for bioactivity exploration.[4][5]

Compound of Interest: 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Our subject molecule (CAS Number: 537010-34-7) is a derivative featuring a 4-chlorobenzyl group at the N1 position and a carbaldehyde (aldehyde) group at the C2 position. While the synthesis and properties of various benzimidazole derivatives are documented, the specific biological profile of this exact compound is not extensively characterized in public literature. This lack of empirical data makes it an ideal candidate for in silico prediction, where computational methods can generate testable hypotheses about its potential biological targets and drug-like properties, thereby guiding future experimental validation.

The Power of In Silico Prediction in Drug Discovery

The journey from a chemical compound to a marketed drug is long, costly, and has a high attrition rate. In silico methods offer a cost-effective and time-saving alternative to screen and prioritize compounds early in the discovery pipeline.[6][7][8] By simulating molecular interactions and predicting pharmacokinetic properties, we can filter out compounds with unfavorable characteristics and focus laboratory resources on the most promising candidates.[9] This guide details a validated workflow to construct a preliminary bioactivity assessment for our target molecule.

The Overall In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity follows a structured pipeline. The process begins with preparing the digital 3D models of the small molecule (the ligand) and its potential biological target (the receptor). This is followed by a series of predictive modeling techniques, including molecular docking, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step provides a different layer of insight, culminating in a holistic view of the molecule's potential.

Foundational Step: Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This phase involves preparing high-fidelity 3D models of both the ligand and its prospective biological target.

Ligand Preparation Protocol

This protocol outlines the steps to convert the 2D representation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde into a 3D structure suitable for docking.

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string. The SMILES for our molecule is O=Cc1nc2ccccc2n1Cc1ccc(Cl)cc1.

-

Convert to 3D: Use a program like Open Babel or the features within molecular modeling software (e.g., UCSF Chimera, PyMOL) to convert the 2D structure or SMILES string into an initial 3D conformation.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, corresponding to a physiological pH (typically 7.4).

-

Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion and find a low-energy, stable conformation. Use a force field like MMFF94 or AM1. This process optimizes bond lengths and angles.

-

Save in Appropriate Format: Save the final, optimized 3D structure as a .mol2 or .pdb file for further use.

Target Identification and Preparation

Since the specific target of our molecule is unknown, we must select a plausible one based on the known activities of the benzimidazole scaffold. Benzimidazoles are potent antimicrobials. Therefore, a well-validated bacterial target is a logical starting point. We will use Staphylococcus aureus Dihydrofolate Reductase (DHFR) , an essential enzyme in bacterial folate metabolism and a common target for antibiotics.

Protocol for Target Preparation:

-

Download Protein Structure: Fetch the crystal structure of S. aureus DHFR from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3SRW .[10]

-

Initial Cleanup: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[11]

-

Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not essential for structural integrity or catalytic activity. This provides a clean binding site for our docking simulation.

-

Handle Missing Residues/Atoms: Check the protein structure for any missing loops or side-chain atoms. If significant portions are missing, homology modeling may be required. For minor gaps, some preparation tools can rebuild them.

-

-

Add Hydrogens and Assign Charges: Add polar hydrogens and assign atomic partial charges using a force field (e.g., AMBER, Gasteiger). This is crucial for accurately calculating electrostatic interactions during docking.

-

Define the Binding Site: The binding site can be defined in two ways:

-

From a Co-crystallized Ligand: If a ligand was present in the downloaded structure, define the binding site as the region within a certain radius (e.g., 10 Å) of that ligand.

-

Blind Docking: If the binding site is unknown, the entire protein surface can be used. However, this is computationally expensive and less accurate. For 3SRW, we can define the site based on where the known inhibitor trimethoprim binds.

-

-

Save the Receptor File: Save the prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock).[12]

Methodology I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[13][14] A lower binding energy generally indicates a more stable and potent interaction.

Step-by-Step Docking Protocol (Using AutoDock Vina)

-

Prepare Input Files: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format using AutoDock Tools (ADT). This format includes atomic charges and atom type information.

-

Define the Search Space (Grid Box): In ADT or via a command line, define a 3D grid box that encompasses the entire binding site.[12] The center of the box should be the geometric center of the binding site, and its dimensions (in x, y, z) should be large enough to allow the ligand to rotate and translate freely. For our target (3SRW), the center can be based on the position of the co-crystallized inhibitor.

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the name of the output file.

-

Run the Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

Analyze the Results: The simulation will produce two key files:

-

Log File (log.txt): This file contains a table of the top-ranked binding poses with their corresponding binding affinities (in kcal/mol).[14]

-

Output Poses File (output.pdbqt): This file contains the 3D coordinates of the top-ranked binding poses.

-

Data Presentation and Interpretation

The primary output to consider is the binding affinity. The results can be summarized in a table. For our hypothetical docking against S. aureus DHFR, we can compare our result to a known inhibitor like trimethoprim.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1-(4-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | -8.5 | Phe92, Leu54, Ile50 (Hydrophobic); Asp27 (H-Bond) |

| Trimethoprim (Reference) | -7.9 | Phe92, Leu54, Ile50 (Hydrophobic); Asp27 (H-Bond) |

Interpretation: A more negative score indicates stronger predicted binding. In this hypothetical result, our compound shows a slightly better binding affinity than the known inhibitor, suggesting it could be a potent inhibitor of DHFR. The next step is to visualize the top-ranked pose in a molecular viewer to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the complex. This visual inspection is a crucial self-validation step to ensure the predicted pose is chemically reasonable.

Methodology II: Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that are essential for biological activity.[15] A pharmacophore model can be generated from a docked ligand-protein complex to distill the key interactions into a simple query for virtual screening.

Protocol for Structure-Based Pharmacophore Generation

-

Load the Docked Complex: Open the 3D structure of the top-ranked pose of our ligand bound to the receptor in a program that supports pharmacophore modeling (e.g., LigandScout, MOE, Discovery Studio).[11][16]

-

Identify Interaction Features: The software will automatically detect and display the key interactions between the ligand and the receptor. These typically include:

-

Generate the Pharmacophore Model: Select the most critical interaction points to create a pharmacophore model. This model is essentially a 3D map of the chemical features required to bind to the target.

-

Validation and Use: The generated pharmacophore can be validated by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between the two. Subsequently, it can be used to screen large compound libraries to find novel molecules that match the pharmacophore and are therefore likely to be active.[15][17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. KBbox: Methods [kbbox.h-its.org]

- 14. youtube.com [youtube.com]

- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 16. youtube.com [youtube.com]

- 17. fiveable.me [fiveable.me]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-substituted Benzimidazole-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the mechanistic underpinnings of N-substituted benzimidazole-2-carbaldehydes, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. Moving beyond a mere recitation of facts, this document offers a synthesized perspective, integrating established knowledge with proposed investigational pathways to fully elucidate the therapeutic promise of these molecules. We will delve into their synthesis, hypothesize their mechanisms of action based on the broader benzimidazole scaffold, and provide detailed experimental protocols for validation.

Introduction: The Benzimidazole Scaffold and the Unique Role of the 2-Carbaldehyde Moiety

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The structural similarity of the benzimidazole core to purine bases allows these compounds to act as competitive inhibitors in various biological pathways, notably interfering with nucleic acid and protein synthesis.[6]

The focus of this guide, N-substituted benzimidazole-2-carbaldehydes, introduces a reactive aldehyde group at the 2-position. This functional group is a key feature, serving not only as a crucial intermediate for the synthesis of more complex derivatives like Schiff bases but also potentially participating directly in interactions with biological macromolecules. The N-substitution provides a critical point for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and target specificity.

Synthetic Pathways: Crafting the Molecular Tools

The synthesis of N-substituted benzimidazole-2-carbaldehydes is a well-established process, typically involving a multi-step approach. A common synthetic route is outlined below.[1]

Diagram: General Synthetic Route

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery of Novel Benzimidazole-Based Therapeutic Agents

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological targets, including enzymes and proteins, making it a versatile framework for the development of therapeutic agents.[3][4] This inherent bioactivity has led to the development of numerous clinically approved drugs spanning a wide range of applications, from anticancer agents like pracinostat and bendamustine to antivirals and proton pump inhibitors.[5][6][7] The continued exploration of benzimidazole derivatives is driven by the urgent need for novel therapeutics to combat issues such as drug resistance and to provide more effective treatments with fewer side effects for complex diseases like cancer.[5][8] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and preclinical development of novel benzimidazole-based therapeutic agents, with a primary focus on anticancer applications.

Part 1: Medicinal Chemistry Strategies for Lead Generation and Optimization

The journey to a novel therapeutic agent begins with the design and synthesis of a library of candidate compounds. For benzimidazoles, this process is guided by established structure-activity relationships (SAR) and the exploration of novel chemical space.

Core Synthesis Methodologies

The construction of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. This foundational reaction allows for significant diversity at the 2-position of the benzimidazole ring.

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles

-

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalysis: Introduce a catalyst to facilitate the condensation and subsequent oxidative cyclization. Common catalysts include iodine or copper salts.[9] Environmentally benign, "green" synthesis approaches may utilize milder catalysts in aqueous media.[10][11]

-

Reaction Conditions: Heat the reaction mixture under reflux for a period of 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][10]

Structure-Activity Relationship (SAR)-Guided Optimization

SAR studies are crucial for rationally designing more potent and selective analogues. For benzimidazole-based anticancer agents, several key structural modifications have been identified to enhance efficacy.[2][3]

-

Substitution at the Benzene Ring (Positions 4, 5, 6, and 7): The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups (-NO₂), at the 5- and/or 6-positions often enhances cytotoxic activity.[3] This is attributed to improved membrane permeability and stronger interactions with target enzymes.[3] Conversely, weak electron-donating groups like methyl groups can also confer significant activity.[5]

-

Substitution at the Imidazole Nitrogen (Position 1): Alkylation or arylation at the N-1 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Substitution at the 2-Position: This is the most common site for introducing diversity. Attaching various aromatic or heterocyclic moieties can influence the compound's target specificity and potency. For instance, incorporating a pyrazoline nucleus has been explored to develop potent anticancer agents.[12]

-